3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
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Overview
Description
3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a thiadiazole ring, a phenyl group, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenylquinoline-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline and thiadiazole derivatives.
Scientific Research Applications
3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA, disrupting the replication process and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the thiadiazole ring, resulting in different chemical and biological properties.
3-methylquinoline-4-carboxamide: Lacks the phenyl and thiadiazole substituents, leading to reduced biological activity.
N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide: Lacks the methyl and phenyl groups, affecting its overall reactivity and applications.
Uniqueness
The presence of the thiadiazole ring, along with the phenyl and carboxamide groups, imparts unique chemical and biological properties to 3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H14N4OS |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c1-12-16(18(24)22-19-23-20-11-25-19)14-9-5-6-10-15(14)21-17(12)13-7-3-2-4-8-13/h2-11H,1H3,(H,22,23,24) |
InChI Key |
ZJXGGSDVPOWFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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